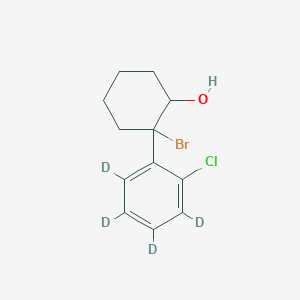
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is a deuterated derivative of 2-Bromo-2-(2-chlorophenyl)cyclohexanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 typically involves the bromination of 2-(2-chlorophenyl)cyclohexanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent cyclohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-chlorophenyl)cyclohexanol.
Substitution: Formation of substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacological studies to understand drug interactions and metabolic processes.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-(2-chlorophenyl)cyclohexanol: The non-deuterated version of the compound.
2-Bromocyclohexanol: A simpler analog without the chlorophenyl group.
2-Chlorocyclohexanol: A related compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling. This compound’s specific structure allows for selective interactions and applications in various scientific fields .
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
293.62 g/mol |
Nom IUPAC |
2-bromo-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6,11,15H,3-4,7-8H2/i1D,2D,5D,6D |
Clé InChI |
OZDHYLYJRGYGEB-NMRLXUNGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2O)Br)Cl)[2H])[2H] |
SMILES canonique |
C1CCC(C(C1)O)(C2=CC=CC=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















